4-sulfopyridine-2-carboxylic Acid
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Overview
Description
4-Sulfopyridine-2-carboxylic acid is an organic compound with the molecular formula C6H5NO5S It is a derivative of pyridine, featuring both a sulfonic acid group and a carboxylic acid group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfopyridine-2-carboxylic acid typically involves the sulfonation of pyridine-2-carboxylic acid. One common method includes the reaction of pyridine-2-carboxylic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar sulfonation reactions but on a larger scale. The process requires careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Sulfopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .
Scientific Research Applications
4-Sulfopyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-sulfopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonic acid and carboxylic acid groups can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, making the compound useful in enzyme inhibition studies .
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Sulfobenzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties.
2-Sulfopyridine: Similar structure but with the sulfonic acid group at a different position, affecting its reactivity.
Uniqueness: 4-Sulfopyridine-2-carboxylic acid is unique due to the presence of both sulfonic acid and carboxylic acid groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications .
Properties
IUPAC Name |
4-sulfopyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c8-6(9)5-3-4(1-2-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTQDTXOXWBXLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376487 |
Source
|
Record name | 4-sulfopyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14045-14-8 |
Source
|
Record name | 4-sulfopyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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